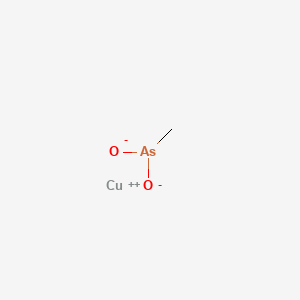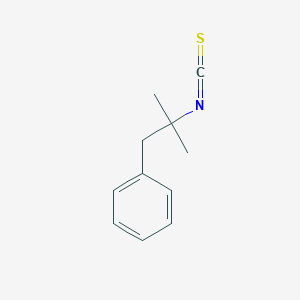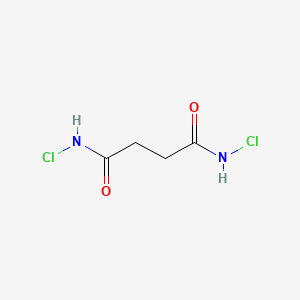
N~1~,N~4~-Dichlorobutanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~4~-Dichlorobutanediamide is an organic compound with the molecular formula C4H8Cl2N2O2 It is a derivative of butanediamide, where two chlorine atoms are substituted at the N1 and N4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N~1~,N~4~-Dichlorobutanediamide can be synthesized through several methods. One common approach involves the reaction of butanediamide with thionyl chloride (SOCl~2~) under controlled conditions. The reaction typically proceeds as follows:
C4H8N2O2+2SOCl2→C4H8Cl2N2O2+2SO2+2HCl
This method requires careful control of temperature and reaction time to ensure complete conversion and to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of N1,N~4~-Dichlorobutanediamide may involve the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~4~-Dichlorobutanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Nucleophiles like ammonia (NH~3~) or amines can replace chlorine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N~1~,N~4~-Dichlorobutanediamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the manufacture of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of N1,N~4~-Dichlorobutanediamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes. The exact pathways and molecular targets depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dichlorobutanediamide: Similar in structure but with different substitution patterns.
N,N-Dichloroacetamide: A related compound with a shorter carbon chain.
N,N-Dichloropropanediamide: Another related compound with a different carbon chain length.
Uniqueness
N~1~,N~4~-Dichlorobutanediamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
64955-30-2 |
|---|---|
Fórmula molecular |
C4H6Cl2N2O2 |
Peso molecular |
185.01 g/mol |
Nombre IUPAC |
N,N'-dichlorobutanediamide |
InChI |
InChI=1S/C4H6Cl2N2O2/c5-7-3(9)1-2-4(10)8-6/h1-2H2,(H,7,9)(H,8,10) |
Clave InChI |
LUYCJQWDIQOCJW-UHFFFAOYSA-N |
SMILES canónico |
C(CC(=O)NCl)C(=O)NCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-Di(pyridin-3-yl)-1H,1'H-[2,2'-biindene]-1,1',3,3'(2H,2'H)-tetrone](/img/structure/B14488518.png)
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]piperidin-4-ol](/img/structure/B14488522.png)

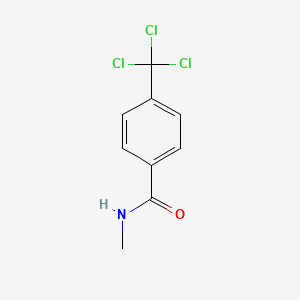
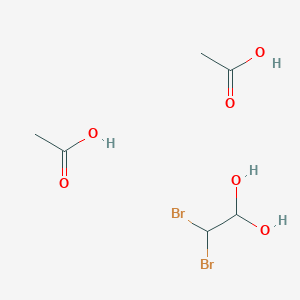
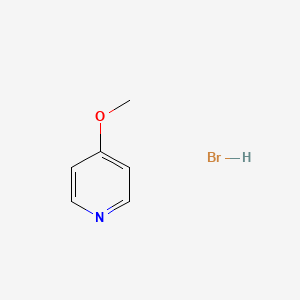
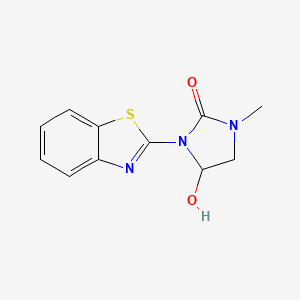
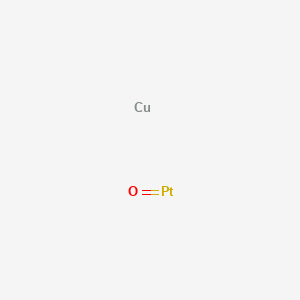
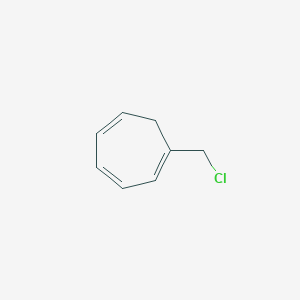
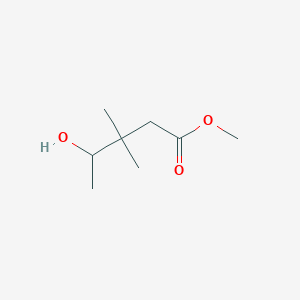
![4-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyrimidine](/img/structure/B14488569.png)
